
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a trifluoromethyl group attached to a styryl moiety, which is further connected to an oxazole ring, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-(trifluoromethyl)benzaldehyde with a suitable oxazole precursor under basic conditions to form the styryl-oxazole intermediate. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction could produce alcohols or amines, and substitution reactions might result in a wide range of functionalized derivatives.
Scientific Research Applications
2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for treating various diseases.
Industry: The compound’s reactivity and stability make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-(Trifluoromethyl)phenyl)oxazol-4-yl)acetic acid: Similar structure but lacks the styryl moiety.
2-(2-(4-(Trifluoromethyl)styryl)thiazol-4-yl)acetic acid: Contains a thiazole ring instead of an oxazole ring.
2-(2-(4-(Trifluoromethyl)styryl)imidazol-4-yl)acetic acid: Features an imidazole ring in place of the oxazole ring.
Uniqueness
The uniqueness of 2-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)acetic acid lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The trifluoromethyl group enhances its stability and lipophilicity, while the styryl and oxazole moieties provide opportunities for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C14H10F3NO3 |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)10-4-1-9(2-5-10)3-6-12-18-11(8-21-12)7-13(19)20/h1-6,8H,7H2,(H,19,20)/b6-3+ |
InChI Key |
DNZYIWAMZDDCIS-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=CO2)CC(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=CO2)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


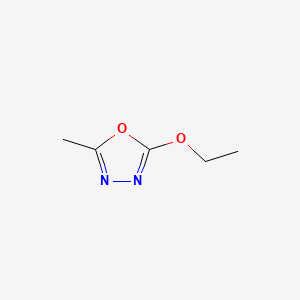

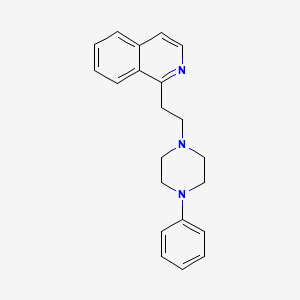
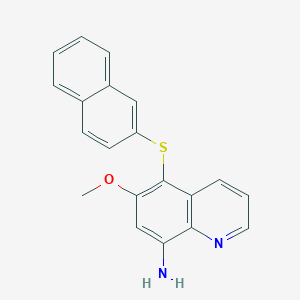
![Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12895944.png)
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
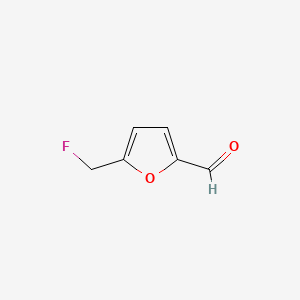
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
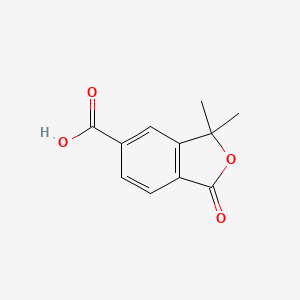
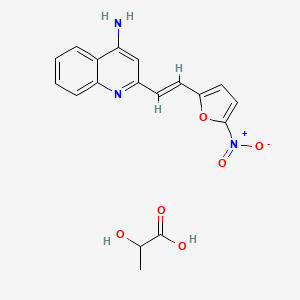

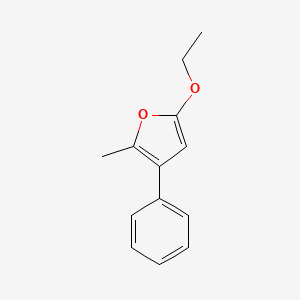
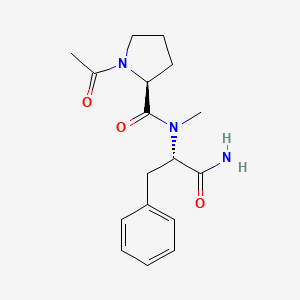
![N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide](/img/structure/B12895998.png)
